
4-Chloro-2-(chloromethyl)quinoline
Overview
Description
4-Chloro-2-(chloromethyl)quinoline is a substituted quinoline building block used for the synthesis of various pharmaceutical and biologically active compounds . It has an empirical formula of C9H6Cl2N2 and a molecular weight of 213.06 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringClC1=NC(CCl)=NC2=CC=CC=C12 . Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available literature, quinazolinones and quinazolines are known to possess a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .Physical And Chemical Properties Analysis
This compound is a solid compound . Its empirical formula is C9H6Cl2N2 and it has a molecular weight of 213.06 .Scientific Research Applications
Chemical Synthesis
4-Chloro-2-(chloromethyl)quinoline has been utilized in the synthesis of various chemical compounds. Degtyarenko et al. (2007) demonstrated its use in the Friedländer synthesis of 2-(a-Chloroalkyl)quinoline derivatives, yielding ethyl 2-chloromethyl-3-quinoline carboxylates and other quinolines under specific conditions (Degtyarenko, Tolmachev, Volovenko & Tverdokhlebov, 2007). Similarly, Li et al. (2019) synthesized 2,4-bis(benzofuran-2-yl)- and 2,4-bis(aroxymethyl)quinolines using 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate (Li, Xu, Li, Gao & Chen, 2019).
Spectroscopy and Complex Formation
The compound has been studied for its spectral-fluorescent properties and complex formation capabilities. Posokhov et al. (2004) investigated the spectral properties of 2- and 4-(N-arylimino)quinolines, including 4-chloro-2-[(quinolin-2-yl-methylene)]-amino-phenol, highlighting its potential as a reagent for spectroscopic determination of trace amounts of copper (Posokhov et al., 2004).
Biological Activities
The biological activities of derivatives of this compound have been explored. For instance, Kumar et al. (2003) reported the synthesis of diazepino quinoline heterocycles using 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines, which showed antibacterial and antifungal activities as well as cytogenetic activities (Kumar, Suresh & Mohan, 2003).
Photovoltaic and Electronic Applications
The compound has also found applications in the field of photovoltaics and electronics. Zeyada, El-Nahass, and El-Shabaan (2016) studied the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, including those with 4-chloro substitutions, for their application in organic–inorganic photodiode fabrication (Zeyada, El-Nahass & El-Shabaan, 2016).
Fluorescent Probes
Bodke, Shankerrao, and Harishkumar (2013) synthesized novel quinoline derivatives that act as fluorescent probes. These compounds, including 2-(1-benzofuran-2-yl)-4-(1,3 benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinolines, demonstrated fluorescent properties in solution, indicating potential applications in bioimaging and diagnostics (Bodke, Shankerrao & Harishkumar, 2013).
Antibacterial Applications
The antibacterial potential of this compound derivatives has been explored. Chabukswar et al. (2012) synthesized a series of these derivatives, finding significant inhibitory activity against various bacterial strains, including multidrug-resistant strains (Chabukswar, Kuchekar, Lokhande, Chabukswar, Tambe, Mohokar & Pagare, 2012).
Safety and Hazards
While specific safety and hazard information for 4-Chloro-2-(chloromethyl)quinoline was not found in the available literature, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization .
Future Directions
The future directions for research on 4-Chloro-2-(chloromethyl)quinoline and similar compounds likely involve further exploration of their wide range of biological properties, including their antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The development of new synthesis methods and the investigation of their mechanisms of action will also be important areas of future research.
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDVIIYPOFMZRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623737 | |
| Record name | 4-Chloro-2-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303224-88-6 | |
| Record name | 4-Chloro-2-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



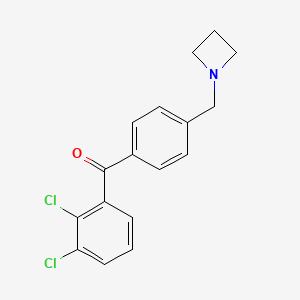
![3-Cyano-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613666.png)
![2-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613667.png)
![Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate](/img/structure/B1613669.png)
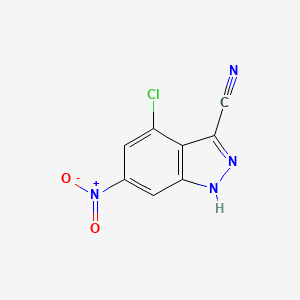
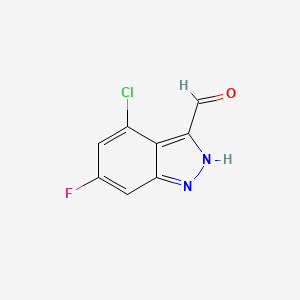


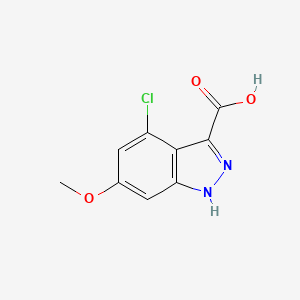
![3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1613681.png)
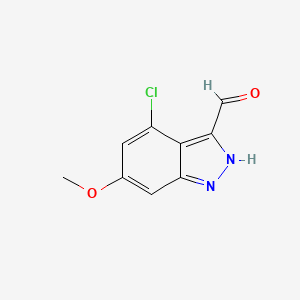
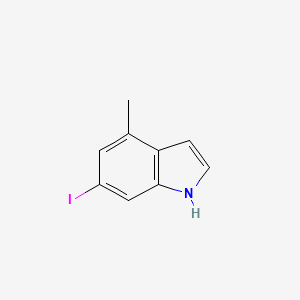
![3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1613685.png)
